molecular formula C8H7NO4 B13878922 5-Nitro-2,3-dihydrobenzofuran-7-ol

5-Nitro-2,3-dihydrobenzofuran-7-ol

Cat. No.: B13878922
M. Wt: 181.15 g/mol
InChI Key: GJNXQKJXVQYYFG-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely distributed in nature and have been found to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-ol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

5-Nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran-7-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitrobenzofuran: Lacks the hydroxyl group, affecting its solubility and interaction with biological molecules.

    5-Amino-2,3-dihydrobenzofuran-7-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

The presence of both the nitro and hydroxyl groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C8H7NO4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2

InChI Key

GJNXQKJXVQYYFG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2O)[N+](=O)[O-]

Origin of Product

United States

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